molecular formula C8H10N2O B6179526 N,3-dimethyl-N-nitrosoaniline CAS No. 17485-25-5

N,3-dimethyl-N-nitrosoaniline

Cat. No.: B6179526
CAS No.: 17485-25-5
M. Wt: 150.18 g/mol
InChI Key: SOFOVDUKRLCVKZ-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-nitrosoaniline: is an organic compound belonging to the nitroso compounds group. It is characterized by a yellowish to orange-red color and is solid at room temperature. This compound is commonly used in various scientific research applications, including analytical chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,3-dimethyl-N-nitrosoaniline can be synthesized through the reaction of aniline with nitrous acid. The process involves the following steps:

  • Aniline is first reacted with nitrous acid to produce nitrosoaniline.
  • Nitrosoaniline is then reacted with methanol to produce N-methyl-3-nitroaniline.
  • Finally, N-methyl-3-nitroaniline is reacted with a methylating agent to give this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The use of appropriate catalysts and solvents is crucial in optimizing the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N,3-dimethyl-N-nitrosoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by

Properties

IUPAC Name

N-methyl-N-(3-methylphenyl)nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7-4-3-5-8(6-7)10(2)9-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFOVDUKRLCVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169908
Record name m-Toluidine, N-methyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17485-25-5
Record name N,3-Dimethyl-N-nitrosobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17485-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Toluidine, N-methyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017485255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Toluidine, N-methyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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